4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one typically involves several steps. One common method starts with the protection of the amino group on 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange reaction. The intermediate is then treated with trimethyl borate, and the final product is obtained through acidic hydrolysis . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorine groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It has been shown to engage in signal transduction pathways, leading to the modulation of gene expression and cellular responses. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one can be compared with similar compounds such as:
4-amino-3-fluorophenylboronic acid: Shares the amino and fluorine groups but differs in its boronic acid functionality.
Aminoflavone: Known for its antiproliferative activity, similar to this compound, but with a different core structure.
4-(4-amino-3-fluorophenyl)morpholin-3-one: Another compound with similar substituents but a different ring system.
Properties
IUPAC Name |
4-(4-amino-3-fluorophenyl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-11-7-8(5-6-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPQWGLASBUJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181378-09-5 |
Source
|
Record name | 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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